1-(3,4,5-Trifluorophenyl)propan-2-one
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Overview
Description
1-(3,4,5-Trifluorophenyl)propan-2-one is an organic compound with the chemical formula C9H7F3O. It is a white to pale yellow crystalline solid at room temperature and is soluble in organic solvents such as ethanol and acetone . This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,4,5-Trifluorophenyl)propan-2-one can be synthesized through several organic synthesis methods. One common route involves the Friedel-Crafts acylation of 3,4,5-trifluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(3,4,5-Trifluorophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(3,4,5-Trifluorophenyl)propan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(3,4,5-trifluorophenyl)propan-2-one exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its interaction with molecular targets. The exact pathways involved can vary based on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4,5-Trifluorophenyl)propan-2-one
- 1-(2,3,6-Trifluorophenyl)propan-2-one
- 1-(2,4,6-Trifluorophenyl)propan-2-one
Uniqueness
1-(3,4,5-Trifluorophenyl)propan-2-one is unique due to the specific positioning of the trifluoromethyl groups on the phenyl ring. This arrangement can influence the compound’s reactivity, stability, and interaction with other molecules. Compared to its isomers, this compound may exhibit different chemical and physical properties, making it suitable for specific applications in synthesis and research .
Properties
IUPAC Name |
1-(3,4,5-trifluorophenyl)propan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-5(13)2-6-3-7(10)9(12)8(11)4-6/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBXUBXXKZXBCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C(=C1)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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